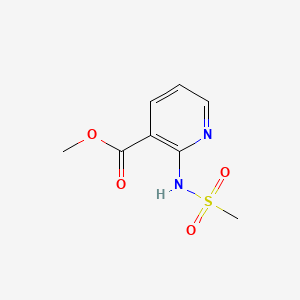

Methyl 2-(methylsulfonamido)nicotinate

Description

Methyl 2-(methylsulfonamido)nicotinate is a nicotinic acid derivative with a methyl ester group at the carboxyl position and a methylsulfonamido substituent at the 2-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of heterocyclic compounds and enzyme inhibitors . Key synonyms include 3-Pyridinecarboxylic acid, 2-[(methylsulfonyl)amino]-, methyl ester (CAS 1418315-87-3), and it is supplied under identifiers such as AK143033 and SureCN14575165 . Its molecular structure combines the electron-withdrawing sulfonamido group with the ester functionality, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

methyl 2-(methanesulfonamido)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)6-4-3-5-9-7(6)10-15(2,12)13/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUGUBVGURKAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744197 | |

| Record name | Methyl 2-[(methanesulfonyl)amino]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418315-87-3 | |

| Record name | Methyl 2-[(methanesulfonyl)amino]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 2-(methylsulfonamido)nicotinate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on various biological systems and pathways. Medicine: Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(methylsulfonamido)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Nicotinate derivatives vary significantly in solubility, stability, and biological activity based on substituents. Below is a comparative analysis with key analogs:

| Compound | Substituent at 2-Position | Molecular Weight (g/mol) | Hydrolysis Half-Life (HSA, pH 7.4) | Key Applications |

|---|---|---|---|---|

| Methyl nicotinate | None (unsubstituted) | 137.14 | >95 hours | Prodrug delivery, cosmetics |

| Methyl 2-(trifluoromethyl)nicotinate | Trifluoromethyl (CF₃) | 205.13 | Not reported | Agrochemicals, pharmaceuticals |

| Methyl 2-(hydroxymethyl)nicotinate | Hydroxymethyl (CH₂OH) | 167.15 | Not reported | Pharmaceutical intermediates |

| Methyl 2-(methylsulfonamido)nicotinate | Methylsulfonamido (SO₂NHCH₃) | 230.25 | Data unavailable | Enzyme inhibitor synthesis |

Key Observations :

- Methyl nicotinate exhibits exceptional stability in human serum albumin (HSA), with a hydrolysis half-life exceeding 95 hours, making it suitable for sustained-release formulations .

- Methyl 2-(trifluoromethyl)nicotinate (market data up to 2025) is valued in agrochemicals due to the electron-withdrawing CF₃ group enhancing lipophilicity and metabolic resistance .

- Methyl 2-(hydroxymethyl)nicotinate is synthesized via hydrolysis of its acetyl-protected precursor and serves as a versatile intermediate in drug discovery .

- This compound lacks direct hydrolysis data, but its sulfonamido group is expected to reduce esterase-mediated hydrolysis compared to unsubstituted methyl nicotinate .

Metabolic and Stability Profiles

- Esterase Susceptibility : Methyl nicotinate’s long half-life contrasts sharply with analogs like 2-butoxyethyl nicotinate (half-life <15 minutes), highlighting the critical role of substituents in ester stability .

Biological Activity

Methyl 2-(methylsulfonamido)nicotinate is a derivative of nicotinic acid, which has garnered interest due to its potential therapeutic applications. This compound is characterized by the presence of a methylsulfonamide group, which may enhance its biological activity compared to other nicotinic acid derivatives. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Properties

The biological activity of this compound can be attributed to its structural characteristics that influence its interaction with biological systems.

1. Mechanism of Action

The compound is thought to exert its effects primarily through:

- Vasodilation : Similar to other methyl esters of nicotinic acid, it promotes peripheral vasodilation, enhancing blood flow to tissues. This effect is mediated by the release of prostaglandins, particularly prostaglandin D2, which acts locally due to its short half-life .

- Anti-inflammatory Effects : The presence of the sulfonamide group may contribute to anti-inflammatory properties by modulating immune responses and reducing the expression of pro-inflammatory cytokines .

2. Absorption and Metabolism

this compound exhibits good lipophilicity, facilitating skin penetration and absorption. Upon topical application, it is hydrolyzed to release nicotinic acid and methanol . The pharmacokinetics indicate rapid absorption and a short half-life in the dermis, ranging from 3 to 10 minutes .

Table 1: Summary of Biological Activities

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Case Study 1 : A study demonstrated that this compound significantly reduced inflammation in murine models of arthritis. The treatment led to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its utility in inflammatory diseases .

- Case Study 2 : In a clinical setting, topical formulations containing this compound were tested for efficacy in treating muscle pain. Patients reported significant pain relief and improved mobility following application, supporting its role as a topical analgesic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.